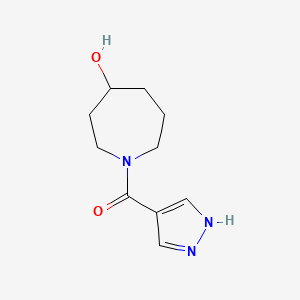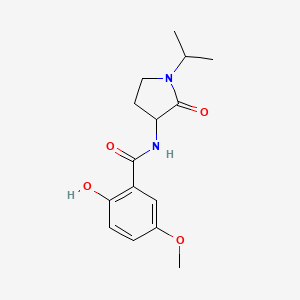
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is a compound that features a unique combination of a hydroxyazepane ring and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone typically involves the reaction of 4-hydroxyazepane with 1H-pyrazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is performed in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize the reaction conditions and minimize the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloro compound.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: SOCl2 in dichloromethane at room temperature.
Major Products
Oxidation: Formation of (4-oxoazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
Reduction: Regeneration of this compound.
Substitution: Formation of (4-chloroazepan-1-yl)-(1H-pyrazol-4-yl)methanone.
Applications De Recherche Scientifique
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism of action of (4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The hydroxyazepane ring can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-3-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-pyrazol-5-yl)methanone
- (4-hydroxyazepan-1-yl)-(1H-imidazol-4-yl)methanone
Uniqueness
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyazepane and pyrazole rings allows for versatile reactivity and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
(4-hydroxyazepan-1-yl)-(1H-pyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c14-9-2-1-4-13(5-3-9)10(15)8-6-11-12-7-8/h6-7,9,14H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMAZSWTCOXQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=CNN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,2-Dimethylpropyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B7412343.png)
![(4-Methoxyphenyl)-[4-(1,2-oxazole-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7412361.png)
![4-bromo-N-[(4-hydroxyoxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B7412363.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-2-methyl-5-propan-2-ylfuran-3-carboxamide](/img/structure/B7412364.png)
![4-tert-butyl-N-[2-oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethyl]benzamide](/img/structure/B7412372.png)
![[2-(2,4-Dimethylphenyl)-4-methyl-1,3-thiazol-5-yl]-(1-oxo-1,4-thiazinan-4-yl)methanone](/img/structure/B7412377.png)
![2-hydroxy-5-methyl-N-[2-oxo-1-(2,2,2-trifluoroethyl)piperidin-3-yl]benzamide](/img/structure/B7412384.png)

![4-[4-(4-Methoxypyridin-2-yl)piperazine-1-carbonyl]-1-methylpiperidin-2-one](/img/structure/B7412406.png)

![1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-3-[(1,3,5-trimethylpyrazol-4-yl)methyl]urea](/img/structure/B7412419.png)
![5-Bromo-1-[2-(4-hydroxyazepan-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7412424.png)
![5-[1-(5-Ethyl-2-hydroxybenzoyl)piperidin-4-yl]-5-methylimidazolidine-2,4-dione](/img/structure/B7412442.png)

